2-Amino-5,5-difluoropentanoic acid
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Overview
Description
2-Amino-5,5-difluoropentanoic acid is a fluorinated amino acid derivative Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the preparation of the desired enantiomer with high selectivity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as fluorination, amination, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,5-difluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
2-Amino-5,5-difluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated peptides.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Due to its enhanced metabolic stability, it is explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5,5,5-trifluoropentanoic acid: Another fluorinated amino acid with similar properties but with three fluorine atoms instead of two.
2-Amino-4,4-difluorobutanoic acid: A shorter chain fluorinated amino acid with two fluorine atoms.
Uniqueness: 2-Amino-5,5-difluoropentanoic acid is unique due to its specific fluorination pattern and chain length, which confer distinct properties such as increased metabolic stability and enhanced biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H9F2NO2 |
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Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-amino-5,5-difluoropentanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c6-4(7)2-1-3(8)5(9)10/h3-4H,1-2,8H2,(H,9,10) |
InChI Key |
QMLIDBCIUPMCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)F)C(C(=O)O)N |
Origin of Product |
United States |
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